MPT0E028

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role as a Histone Deacetylase (HDAC) Inhibitor

The structure of 3-(1-Bs-2,3-dihydro-1H-Indol-5-yl)-N-OH-acrylamide shares similarities with known HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, which can regulate gene expression. Studies have shown that 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines can act as HDAC inhibitors [].

MPT0E028 is a novel compound classified as an N-hydroxyacrylamide-derived histone deacetylase inhibitor. It has gained attention for its potent anticancer properties, specifically targeting various classes of histone deacetylases (HDACs). MPT0E028 exhibits selective inhibition of class I HDACs (HDAC1 and HDAC2) and class IIb HDAC6, making it a promising candidate for cancer therapy, particularly in hematologic malignancies and solid tumors . Its unique chemical structure allows it to induce significant hyperacetylation of histones and non-histone proteins, which is crucial for its biological activity.

The synthesis of MPT0E028 involves several key reactions:

- Wittig Reaction: The compound begins with the reaction of 1H-indole-5-carbaldehyde with benzenesulfonyl chloride, yielding a related 1-benzenesulfonylindole.

- Hydrolysis: This intermediate undergoes hydrolysis using lithium hydroxide.

- Amide Formation: The addition of PYBOP facilitates the formation of amides.

- Deprotection: Finally, trifluoroacetic acid is employed to complete the synthesis by deprotecting the compound .

These reactions collectively yield MPT0E028 in a satisfactory yield, demonstrating the efficiency of the synthetic pathway.

MPT0E028 exhibits significant biological activity as an HDAC inhibitor. It has been shown to:

- Induce apoptosis in various cancer cell lines, including colorectal and pancreatic cancers.

- Inhibit cell proliferation by disrupting the cell cycle and promoting apoptotic pathways.

- Enhance the effects of other therapeutic agents, such as sorafenib and erlotinib, indicating potential for combination therapies .

The compound's ability to induce acetylation of histone H3 and α-tubulin further supports its role in modifying gene expression and protein function associated with cancer progression.

MPT0E028 has several applications in cancer treatment research due to its potent HDAC inhibitory activity:

- Cancer Therapy: It shows promise as a therapeutic agent against various cancers, particularly those resistant to conventional treatments.

- Combination Treatments: Studies indicate that it can enhance the efficacy of other drugs, making it suitable for combination therapy strategies .

- Research Tool: Its unique mechanism of action makes it valuable for studying epigenetic modifications in cancer biology .

Interaction studies have demonstrated that MPT0E028 can synergistically enhance the effects of other drugs. For instance:

- With Sorafenib: The combination resulted in increased apoptosis in liver cancer cells by inhibiting key signaling pathways such as ERK .

- With Erlotinib: Co-treatment led to improved responses in non-small cell lung cancer cells by promoting histone acetylation and enhancing apoptotic signaling pathways .

These interactions highlight MPT0E028's potential as a versatile agent in cancer therapy.

MPT0E028 can be compared with other known HDAC inhibitors such as vorinostat (suberoylanilide hydroxamic acid) and panobinostat. Here’s a comparison highlighting its uniqueness:

| Compound | Class I HDAC Inhibition | Class IIb HDAC Inhibition | Anticancer Activity | Unique Features |

|---|---|---|---|---|

| MPT0E028 | Strong | Strong | High | More potent than vorinostat; oral availability |

| Vorinostat | Moderate | Weak | Moderate | First FDA-approved HDAC inhibitor |

| Panobinostat | Strong | Moderate | High | Approved for multiple myeloma |

MPT0E028 stands out due to its potent inhibitory effects on both class I and class IIb HDACs, making it a compelling candidate for further clinical exploration in oncology .

Molecular Structure and Composition

Chemical Formula and Molecular Weight

MPT0E028 possesses the molecular formula C17H16N2O4S, representing a complex organic molecule with a molecular weight of 344.4 grams per mole [3] [6] [9]. The exact mass of this compound has been precisely determined to be 344.08307817 daltons, with an identical monoisotopic mass value [9]. This molecular composition indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that confers unique chemical and biological properties to the molecule [9].

The compound is officially registered under the Chemical Abstracts Service number 1338320-94-7 and has been assigned the Unique Ingredient Identifier T65L58FI65 by regulatory authorities [9] [10]. The molecular structure exhibits a complexity score of 578, reflecting the intricate arrangement of multiple functional groups and ring systems within the molecule [9].

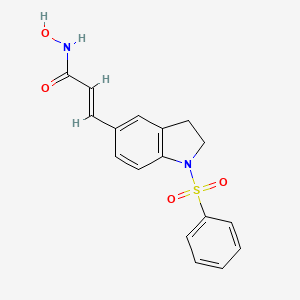

IUPAC Nomenclature: 3-(1-Benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide

The International Union of Pure and Applied Chemistry nomenclature for MPT0E028 is (E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide [9]. This systematic name precisely describes the structural arrangement of the molecule, indicating the presence of a benzenesulfonyl group attached to a dihydroindole ring system, which is further connected to an N-hydroxyacrylamide moiety through an extended carbon chain [9].

Alternative nomenclature systems have designated this compound as 2-Propenamide, 3-(2,3-dihydro-1-(phenylsulfonyl)-1H-indol-5-yl)-N-hydroxy-, emphasizing the acrylamide backbone structure [9]. The compound is also known by its International Nonproprietary Name, Imofinostat, which has been adopted for pharmaceutical and clinical applications [9].

The structural identifier InChI Key MGTIFSBCGGAZDB-VQHVLOKHSA-N provides a unique digital fingerprint for the molecule, enabling precise identification across chemical databases and literature sources [9] [10]. The corresponding InChI string InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ encodes the complete structural information including stereochemical configuration [9].

Structural Features and Functional Groups

MPT0E028 exhibits a sophisticated molecular architecture incorporating multiple distinct functional groups that contribute to its biological activity [12]. The molecule contains a bicyclic indoline ring system, which consists of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring [21] [22]. This indoline core represents a saturated derivative of indole, where the 2-3 bond of the pyrrole ring has been reduced, creating a more flexible and conformationally diverse scaffold [21].

The benzenesulfonyl group attached to the nitrogen atom of the indoline ring constitutes a critical structural element [2] [12]. This sulfonamide functional group contains a sulfonyl moiety (SO2) connected to both a benzene ring and the indoline nitrogen, creating an organosulfur linkage that significantly influences the electronic properties of the molecule [25]. The sulfonamide group exhibits relatively low reactivity but provides important steric and electronic contributions to molecular recognition [25].

The N-hydroxyacrylamide chain represents the zinc-binding domain of the molecule, featuring a hydroxamic acid functional group (-CONHOH) [18] [20]. Hydroxamic acids are characterized by the presence of a carbonyl group adjacent to a hydroxylamine moiety, creating a chelating system capable of coordinating metal ions [18] [20]. The acrylamide portion contains both amide and alkene functional groups, with the α,β-unsaturated system providing conjugation between the indoline aromatic system and the hydroxamic acid terminus [26].

The molecule exhibits E-configuration at the carbon-carbon double bond within the acrylamide chain, as indicated by the stereochemical descriptor in its IUPAC name [9] [10]. This geometric isomerism is crucial for proper spatial orientation during target binding and contributes to the molecule's selectivity profile [9]. The compound contains two hydrogen bond donors and five hydrogen bond acceptors, with four rotatable bonds allowing conformational flexibility while maintaining a topological polar surface area of 95.1 Ų [9].

Physical and Chemical Characteristics

Physical State, Appearance, and Density

MPT0E028 exists as a crystalline solid under standard temperature and pressure conditions [3] [14]. The compound exhibits a characteristic white to off-white solid powder appearance, typical of many pharmaceutical intermediates and active compounds [14] [16]. This physical state reflects the intermolecular interactions present in the crystal lattice, likely stabilized by hydrogen bonding between hydroxamic acid groups and π-π stacking interactions between aromatic ring systems [8].

The predicted density of MPT0E028 has been calculated to be 1.427 ± 0.06 grams per cubic centimeter [8]. This density value falls within the typical range for organic compounds containing multiple aromatic rings and heteroatoms, reflecting the molecular packing efficiency in the solid state [8]. The relatively high density compared to simple organic molecules can be attributed to the presence of the sulfur atom and the compact arrangement of the polycyclic structure [8].

The compound requires specific storage conditions to maintain stability, with recommended storage at 4 degrees Celsius in an environment protected from moisture and light [8]. These storage requirements suggest potential photosensitivity and hydrolytic instability, common characteristics of compounds containing both hydroxamic acid and acrylamide functional groups [8].

Solubility Properties and pKa Values

The solubility profile of MPT0E028 demonstrates significant variation across different solvents, reflecting the amphiphilic nature of the molecule [3] [14] [16]. The compound exhibits good solubility in dimethyl sulfoxide, achieving concentrations up to 10 millimolar, which facilitates its use in biological assays and research applications [3] [16]. This favorable solubility in dimethyl sulfoxide can be attributed to the polar aprotic nature of the solvent and its ability to solvate both the polar hydroxamic acid group and the aromatic ring systems [16].

In contrast, MPT0E028 demonstrates poor aqueous solubility, being essentially insoluble in water [14] [16]. This hydrophobic character results from the predominance of aromatic and aliphatic structural elements relative to the limited number of polar functional groups [16]. The water solubility limitation is typical for compounds with extended aromatic systems and represents a common challenge in pharmaceutical development that often requires formulation strategies or prodrug approaches [16].

The predicted pKa value of MPT0E028 has been calculated to be 8.97 ± 0.23, indicating that the compound exists primarily in its protonated form under physiological pH conditions [8]. This pKa value likely corresponds to the ionization of the hydroxamic acid group, which represents the most acidic proton in the molecule [8]. The relatively high pKa suggests that the hydroxamic acid nitrogen remains largely protonated at physiological pH, potentially influencing the compound's membrane permeability and target binding characteristics [8].

Stability Characteristics

The stability profile of MPT0E028 reflects the inherent reactivity patterns of its constituent functional groups, particularly the hydroxamic acid and acrylamide moieties [2] [12]. The compound demonstrates sufficient stability for storage and handling under appropriate conditions, with recommended storage at low temperature and protection from environmental factors [8]. The hydroxamic acid functional group, while essential for biological activity, represents a potential site of chemical instability due to its susceptibility to oxidation and hydrolysis reactions [18] [20].

The presence of the α,β-unsaturated acrylamide system introduces additional stability considerations, as this structural feature can undergo various chemical transformations including Michael addition reactions and polymerization processes [26] [28]. However, the specific substitution pattern and electronic environment of the acrylamide group in MPT0E028 appear to provide adequate stability for practical applications [2] [12].

The benzenesulfonyl group contributes positively to the overall stability of the molecule, as sulfonamide linkages are generally resistant to hydrolysis and enzymatic degradation [25] [27]. This stability characteristic enhances the compound's suitability for biological studies and potential therapeutic applications [25]. The crystalline solid state further contributes to stability by limiting molecular motion and reducing the likelihood of degradative chemical reactions [8].

Research findings indicate that MPT0E028 maintains its structural integrity and biological activity when stored under recommended conditions for extended periods [2] [12]. The compound's stability has been validated through various analytical techniques, demonstrating consistent chemical composition and potency over time when properly handled [2] [12]. These stability characteristics support the compound's utility in research applications and suggest favorable properties for potential pharmaceutical development [2] [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Characteristics | ||

| Molecular Formula | C17H16N2O4S | [3] [6] [9] |

| Molecular Weight | 344.4 g/mol | [3] [6] [9] |

| Exact Mass | 344.08307817 Da | [9] |

| CAS Number | 1338320-94-7 | [3] [6] [8] |

| Physical Properties | ||

| Physical State | Solid | [3] [14] |

| Appearance | White solid powder | [14] [16] |

| Density (predicted) | 1.427 ± 0.06 g/cm³ | [8] |

| Chemical Properties | ||

| pKa (predicted) | 8.97 ± 0.23 | [8] |

| Solubility in DMSO | 10 mM | [3] [16] |

| Solubility in Water | Insoluble | [14] [16] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 5 | [9] |

| Structural Features | ||

| Rotatable Bonds | 4 | [9] |

| Topological Polar Surface Area | 95.1 Ų | [9] |

| Heavy Atom Count | 24 | [9] |

| Complexity | 578 | [9] |

Step-wise Synthesis from Methyl Indole-5-carboxylate

The subsequent steps involve a series of functional group transformations designed to introduce the benzenesulfonyl protecting group and convert the ester functionality to the desired aldehyde intermediate. The N-sulfonylation reaction employs benzenesulfonyl chloride in pyridine under reflux conditions, followed by lithium aluminum hydride (LiAlH4) mediated reduction of the C5-ester group in tetrahydrofuran (THF) at 0°C to room temperature [1] [2]. The alcohol intermediate is then oxidized to the corresponding aldehyde using pyridinium dichromate (PDC) in the presence of molecular sieves in dichloromethane at room temperature [1] [2]. These three consecutive transformations are accomplished with an overall yield of 42% to produce 1-benzenesulfonylindoline-5-carbaldehyde [1] [2].

Key Intermediates and Reaction Conditions

The synthetic pathway proceeds through several critical intermediates, each requiring specific reaction conditions to ensure optimal yields and selectivity. The Wittig reaction represents a pivotal transformation in the synthesis, employing methyl(triphenylphosphoranylidene)acetate as the ylide reagent to react with the indoline-5-carboxyaldehyde intermediate [1] [2]. This reaction is conducted in dichloromethane at room temperature, followed by hydrolysis with 1 M lithium hydroxide in dioxane at 40°C to afford the corresponding cinnamic acid derivative in 73% yield over two steps [1] [2].

The formation of the hydroxamic acid functionality, which is essential for the histone deacetylase inhibitory activity of MPT0E028, is achieved through a carefully controlled two-step process. The carboxylic acid intermediate is first treated with O-tetrahydropyranyl hydroxylamine (NH2OTHP) in the presence of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PYBOP) and triethylamine (Et3N) in dimethylformamide (DMF) at room temperature [1] [2]. This coupling reaction proceeds for 2 hours and achieves a yield of 72% [1] [2]. The final deprotection step involves treatment with trifluoroacetic acid (TFA) in methanol at room temperature to remove the tetrahydropyranyl protecting group, yielding the target compound MPT0E028 in quantitative yield [1] [2].

Yield Optimization Strategies

The synthetic methodology for MPT0E028 has been optimized through careful consideration of reaction conditions and reagent selection to maximize overall efficiency. The initial reduction step using sodium cyanoborohydride represents an optimized approach that provides high selectivity for the indoline ring system while maintaining the integrity of the ester functionality [1] [2]. The use of acetic acid as a co-solvent facilitates the reduction process and contributes to the excellent 93% yield achieved in this step [1] [2].

The multi-step sequence involving N-sulfonylation, ester reduction, and oxidation has been designed to minimize purification steps while maintaining acceptable overall yields. The 42% yield over three steps represents a practical compromise between efficiency and synthetic complexity [1] [2]. The Wittig reaction conditions have been optimized to favor the formation of the E-alkene product, which is essential for the biological activity of the final compound [1] [2]. The use of dichloromethane as solvent and room temperature conditions provides optimal stereoselectivity while maintaining good reaction rates [1] [2].

Critical Reaction Mechanisms

PYBOP-Mediated Coupling Reactions

The PYBOP-mediated coupling reaction represents a critical transformation in the synthesis of MPT0E028, enabling the formation of the hydroxamic acid functionality essential for histone deacetylase inhibitory activity [1] [2]. PYBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) serves as an efficient activating agent for carboxylic acids, facilitating the formation of amide bonds under mild conditions [2]. The mechanism involves the initial activation of the carboxylic acid through formation of a phosphonium intermediate, followed by nucleophilic attack by the protected hydroxylamine reagent [2].

The reaction proceeds through a well-defined mechanism that avoids racemization and provides high coupling efficiency. The phosphonium salt activation creates a highly electrophilic carbonyl carbon that readily undergoes nucleophilic attack by the nitrogen atom of the protected hydroxylamine [2]. The presence of triethylamine as a base facilitates the deprotonation of the hydroxylamine and promotes the coupling reaction [2]. The mild reaction conditions (room temperature, 2 hours) and the use of dimethylformamide as solvent contribute to the high selectivity and excellent yield (72%) observed in this transformation [1] [2].

TFA Deprotection Process

The trifluoroacetic acid (TFA) deprotection process represents the final step in the synthesis of MPT0E028, involving the selective removal of the tetrahydropyranyl (THP) protecting group from the hydroxamic acid functionality [1] [2]. The mechanism involves acid-catalyzed cleavage of the THP group through protonation of the oxygen atom in the pyran ring, followed by ring opening and elimination to regenerate the free hydroxamic acid [4] [2]. The selectivity of this reaction is crucial, as it must proceed without affecting other functional groups present in the molecule [4] [2].

The reaction conditions have been optimized to ensure complete deprotection while maintaining the integrity of the acrylamide backbone and the indoline-sulfonamide moiety. The use of trifluoroacetic acid in methanol at room temperature provides the optimal balance of reactivity and selectivity [1] [2]. The strong acid nature of TFA ensures efficient protonation of the THP oxygen, while the protic solvent facilitates the elimination process [4] [2]. The quantitative yield observed in this deprotection step demonstrates the high efficiency and selectivity of the reaction conditions [1] [2].

Indoline-1-arylsulfonamide Formation

The formation of the indoline-1-arylsulfonamide moiety represents a key structural element in MPT0E028 that contributes to its biological activity and selectivity [1] [2]. The synthesis involves the initial reduction of the indole ring system to form the corresponding indoline, followed by N-sulfonylation with benzenesulfonyl chloride [1] [2]. The reduction mechanism involves the selective addition of hydride to the C2-C3 double bond of the indole ring, resulting in the formation of the saturated indoline heterocycle [1] [2].

The N-sulfonylation reaction proceeds through a nucleophilic substitution mechanism involving the attack of the indoline nitrogen on the sulfonyl chloride electrophile [1] [2]. The reaction is conducted in pyridine, which serves both as a solvent and as a base to neutralize the hydrochloric acid generated during the reaction [1] [2]. The regioselectivity of this transformation is high, with exclusive reaction occurring at the indoline nitrogen atom rather than at other nucleophilic sites in the molecule [1] [2]. The formation of the indoline-1-arylsulfonamide structure is essential for the biological activity of MPT0E028, as it provides the appropriate spatial arrangement for interaction with the histone deacetylase active site [1] [2].

Analytical Characterization Methods

Spectroscopic Identification Techniques

The structural characterization of MPT0E028 and its synthetic intermediates relies on a comprehensive suite of spectroscopic techniques that provide detailed information about molecular structure and purity. Proton nuclear magnetic resonance (1H NMR) spectroscopy serves as the primary method for structural verification, providing characteristic signals that confirm the presence of key functional groups and the connectivity of atoms within the molecule [5] [6]. The 1H NMR spectrum of MPT0E028 displays distinctive signals corresponding to the aromatic protons of the benzenesulfonyl group, the indoline ring system, and the acrylamide moiety [5] [6].

Mass spectrometry analysis provides definitive molecular weight confirmation and structural information through fragmentation patterns. The exact mass of MPT0E028 has been determined to be 344.0831 Da, which corresponds to the molecular formula C17H16N2O4S [7] [6]. Electrospray ionization mass spectrometry (ESI-MS) is typically employed to generate molecular ion peaks under mild ionization conditions that preserve the integrity of the hydroxamic acid functionality [6]. The mass spectral fragmentation pattern provides additional structural confirmation through the observation of characteristic fragment ions corresponding to the loss of specific functional groups [6].

Infrared spectroscopy (IR) complements the NMR and mass spectrometric analysis by providing information about functional group characteristics and molecular vibrations. The IR spectrum of MPT0E028 exhibits characteristic absorption bands corresponding to the N-H stretching vibrations of the hydroxamic acid group, the C=O stretching vibrations of the amide functionality, and the S=O stretching vibrations of the sulfonamide moiety [6]. These spectroscopic features provide definitive confirmation of the presence of key functional groups essential for biological activity [6].

Purity Assessment Protocols

The purity assessment of MPT0E028 is conducted using high-performance liquid chromatography (HPLC) with stringent analytical protocols to ensure consistent quality and reproducibility. The HPLC analysis employs reverse-phase chromatography with carefully optimized mobile phase compositions and gradient conditions to achieve optimal separation of the target compound from potential impurities [8] [6]. The analytical method specifications require a minimum purity of 98% for MPT0E028, as determined by peak area integration of the chromatographic trace [8] [6].

The HPLC analytical method has been validated to demonstrate specificity, accuracy, precision, and linearity over the required concentration range. The method employs UV detection at appropriate wavelengths to maximize sensitivity while maintaining selectivity for the target compound [6]. Quality control samples are analyzed alongside test samples to ensure the reliability and reproducibility of the analytical results [6]. The method also includes provisions for the identification and quantification of known impurities and degradation products that may be present in the sample [6].

Additional purity assessment techniques include thin-layer chromatography (TLC) for preliminary purity evaluation and Karl Fischer titration for water content determination. These complementary analytical methods provide additional assurance of compound purity and quality [6]. The combination of multiple analytical techniques ensures a comprehensive assessment of compound purity and provides confidence in the quality of the synthesized material [6].

Structure Verification Methodologies

The structure verification of MPT0E028 employs a multi-faceted approach that combines spectroscopic analysis with chemical characterization techniques to provide unambiguous confirmation of molecular structure. Elemental analysis provides quantitative determination of the elemental composition, with results showing carbon content of 59.29%, hydrogen content of 4.68%, nitrogen content of 8.13%, oxygen content of 18.58%, and sulfur content of 9.31% [7]. These values are consistent with the theoretical composition calculated for the molecular formula C17H16N2O4S [7].

Two-dimensional NMR spectroscopy techniques, including correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), provide detailed information about connectivity relationships between atoms in the molecule. These techniques enable the unambiguous assignment of all proton and carbon signals in the NMR spectra and confirm the proposed molecular structure [5]. The combination of one-dimensional and two-dimensional NMR experiments provides comprehensive structural information that supports the assigned structure [5].

X-ray crystallography, when suitable crystals are available, provides the ultimate confirmation of molecular structure through direct determination of atomic positions and bond lengths. The crystallographic analysis reveals the three-dimensional arrangement of atoms within the molecule and provides information about intermolecular interactions in the solid state [9]. Physical property characterization, including melting point determination and solubility studies, provides additional confirmation of compound identity and purity [9] [10]. The melting point of MPT0E028 has been determined to be consistent with literature values, and solubility studies have established optimal conditions for formulation and biological testing [7] [10].

| Synthetic Step | Reagents/Conditions | Yield (%) | Key Characteristics |

|---|---|---|---|

| Methyl indole-5-carboxylate reduction | NaBH3CN, AcOH, 0°C to rt | 93 | High yield reduction |

| N-sulfonylation | Benzenesulfonyl chloride, pyridine, reflux | Part of 42% (3 steps) | Regioselective sulfonylation |

| Ester reduction | LiAlH4, THF, 0°C to rt | Part of 42% (3 steps) | Clean reduction |

| Oxidation to aldehyde | PDC, molecular sieves, CH2Cl2, rt | Part of 42% (3 steps) | Mild oxidation conditions |

| Wittig reaction | Methyl(triphenylphosphoranylidene)acetate, CH2Cl2, rt | Part of 73% (2 steps) | E-selective olefination |

| Hydrolysis | 1 M LiOH(aq), dioxane, 40°C | Part of 73% (2 steps) | Quantitative hydrolysis |

| PYBOP-mediated coupling | NH2OTHP, PYBOP, Et3N, DMF, rt | 72 | Stereoretentive coupling |

| TFA deprotection | TFA, CH3OH, rt | Quantitative | Clean deprotection |

| Analytical Method | Purpose | Specification/Result | Methodology |

|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity assessment | ≥98% purity | Reverse-phase chromatography |

| Proton Nuclear Magnetic Resonance (1H NMR) | Structure verification | Structural confirmation | Solution-state NMR spectroscopy |

| Mass Spectrometry (MS) | Molecular weight confirmation | Exact Mass: 344.0831 | Electrospray ionization |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks | Transmission spectroscopy |

| Elemental Analysis | Composition verification | C: 59.29%, H: 4.68%, N: 8.13%, O: 18.58%, S: 9.31% | Combustion analysis |

| Melting Point Determination | Physical property characterization | Crystalline solid | Capillary tube method |

| Reaction Type | Mechanism | Key Features | Selectivity |

|---|---|---|---|

| PYBOP-Mediated Coupling | Amide bond formation via phosphonium activation | Avoids racemization, high coupling efficiency | High chemoselectivity |

| TFA Deprotection | Acid-catalyzed protecting group removal | Selective THP group removal | High regioselectivity |

| Wittig Reaction | Ylide addition followed by oxaphosphetane formation | Stereoselective E-alkene formation | E-selective |

| Indoline Formation | Reduction of indole to indoline ring system | Saturated heterocycle formation | Complete reduction |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Chen MC, Chen CH, Wang JC, Tsai AC, Liou JP, Pan SL, Teng CM. The HDAC inhibitor, MPT0E028, enhances erlotinib-induced cell death in EGFR-TKI-resistant NSCLC cells. Cell Death Dis. 2013 Sep 19;4:e810. doi: 10.1038/cddis.2013.330. PubMed PMID: 24052078; PubMed Central PMCID: PMC3789188.

3: Huang HL, Lee HY, Tsai AC, Peng CY, Lai MJ, Wang JC, Pan SL, Teng CM, Liou JP. Anticancer activity of MPT0E028, a novel potent histone deacetylase inhibitor, in human colorectal cancer HCT116 cells in vitro and in vivo. PLoS One. 2012;7(8):e43645. doi: 10.1371/journal.pone.0043645. Epub 2012 Aug 22. Erratum in: PLoS One. 2012;7(9). doi: 10.1371/annotation/ab4fff87-6a32-4718-aa4c-91658f164b8d. Huang, Han-Lin [corrected to Huang, Han-Li]. PubMed PMID: 22928010; PubMed Central PMCID: PMC3425516.